molecular formula C8H9BrO3 B3046244 Phenol, 2-bromo-3,5-dimethoxy- CAS No. 121449-70-5

Phenol, 2-bromo-3,5-dimethoxy-

Cat. No.: B3046244
CAS No.: 121449-70-5
M. Wt: 233.06 g/mol
InChI Key: DAOITXVOWFEFKZ-UHFFFAOYSA-N
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Description

Phenol, 2-bromo-3,5-dimethoxy- (IUPAC name: 2-bromo-3,5-dimethoxyphenol) is a brominated phenolic compound featuring two methoxy (-OCH₃) groups at the 3- and 5-positions and a bromine atom at the 2-position. Its molecular formula is C₈H₉BrO₃, with a molecular weight of 233.06 g/mol.

Properties

IUPAC Name

2-bromo-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOITXVOWFEFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459841
Record name Phenol, 2-bromo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121449-70-5
Record name Phenol, 2-bromo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-bromo-3,5-dimethoxy- typically involves the bromination of 3,5-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of Phenol, 2-bromo-3,5-dimethoxy- may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy groups on the aromatic ring activate it towards electrophilic substitution reactions.

Common Reagents and Conditions:

  • Bromine

  • Chloromethane

  • Sulfuric acid

Major Products Formed:

  • Substituted bromophenols

Oxidation

The phenolic hydroxyl group can be oxidized to form quinones.

Common Reagents and Conditions:

  • Potassium permanganate

  • Chromium trioxide

Major Products Formed:

  • Quinones

Reduction

Quinones derived from Phenol, 2-bromo-3,5-dimethoxy- can be reduced back to phenols.

Common Reagents and Conditions:

  • Sodium borohydride

  • Hydrogen gas in the presence of a catalyst

Major Products Formed:

  • Hydroquinones

Demethylation Reactions

Novel bromophenols can be synthesized via O-Me demethylation of diaryl methanes with BBr3 .

General Procedure for the Synthesis of Bromophenols:

  • Diaryl methanes are dissolved in CH2Cl2, and the solutions are cooled to 0 °C .

  • For each methoxy group in the structure of these compounds, 3 equivalents of BBr3 are added dropwise under N2 atmosphere .

  • The mixtures are stirred at room temperature for 24 h .

  • The reaction medium is cooled to 0 °C, and ice (20 g) and CH2Cl2 (50 mL) are added to the reaction medium, and the organic phases are separated .

  • The water phase is extracted with ethyl acetate (2 × 50 mL). The organic layers are combined, dried over anhydrous Na2SO4, and the solvents are evaporated .

  • The residue is crystallized from EtOAc/Hexane .

Comparative Analysis with Similar Compounds

Variations in substitution patterns impact the biological activities of similar compounds.

Compound NameBiological Activity
Phenol, 2-bromo-4,6-dimethoxy-Moderate antimicrobial properties
Phenol, 3,5-dibromo-2-methoxy-Enhanced anticancer activity
Phenol, 2,4,6-trimethoxy-Strong antioxidant properties

Scientific Research Applications

Phenol, 2-bromo-3,5-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-bromo-3,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • The dimethoxy groups could direct regioselectivity in further substitutions.

Biological Activity

Phenol, 2-bromo-3,5-dimethoxy- is an organic compound classified as a bromophenol. It features a phenolic ring with bromine and methoxy substituents, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in scientific research due to its potential antimicrobial and anticancer properties.

Chemical Structure

The structural formula of Phenol, 2-bromo-3,5-dimethoxy- is represented as follows:

C9H10BrO3\text{C}_9\text{H}_{10}\text{BrO}_3

This structure highlights the positioning of the bromine and methoxy groups on the phenolic ring, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that Phenol, 2-bromo-3,5-dimethoxy- exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antifungal Activity

In one study, the compound demonstrated notable antifungal effects against Candida albicans, with an inhibition zone measured at 16 mm. This suggests its potential application in treating fungal infections.

Anticancer Activity

Phenol derivatives are often explored for their anticancer properties. Preliminary research indicates that Phenol, 2-bromo-3,5-dimethoxy- may induce apoptosis in cancer cells through specific molecular pathways.

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as enzymes and receptors. The bromine atom and methoxy groups enhance the compound's binding affinity to these targets, potentially leading to enzyme inhibition or modulation of signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of Phenol, 2-bromo-3,5-dimethoxy-, it is essential to compare it with other similar compounds:

Compound NameStructureBiological Activity
Phenol, 2-bromo-4,6-dimethoxy-C9H10BrO3\text{C}_9\text{H}_{10}\text{BrO}_3Moderate antimicrobial properties
Phenol, 3,5-dibromo-2-methoxy-C9H8Br2O\text{C}_9\text{H}_{8}\text{Br}_2\text{O}Enhanced anticancer activity
Phenol, 2,4,6-trimethoxy-C10H12O4\text{C}_10\text{H}_{12}\text{O}_4Strong antioxidant properties

This table illustrates how variations in substitution patterns impact the biological activities of these compounds.

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-bromo-3,5-dimethoxy- typically involves bromination of 3,5-dimethoxyphenol using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Controlled reaction conditions are crucial to achieve selective bromination at the desired position.

Applications in Medicine and Industry

Due to its unique properties, Phenol, 2-bromo-3,5-dimethoxy- is being investigated for various applications:

  • Drug Development : Targeting specific enzymes and receptors.
  • Industrial Use : Production of specialty chemicals with specific functionalities.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-3,5-dimethoxyphenol?

The compound can be synthesized via bromination of 3,5-dimethoxyphenol using electrophilic aromatic substitution. A related method involves refluxing a brominated precursor (e.g., 3,5-dimethoxybenzoic acid) with a brominating agent in ethanol, followed by purification via recrystallization . Alternative approaches include coupling reactions with halogenated intermediates, such as reacting 4-bromoaniline with aldehydes under reflux conditions .

Q. Which analytical techniques are most reliable for structural confirmation?

  • X-ray crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) is ideal for unambiguous structural determination, especially for resolving steric effects from methoxy and bromo substituents .
  • GC-MS and NMR : Gas chromatography-mass spectrometry (GC-MS) identifies volatile derivatives, while 1H^{1}\text{H}/13C^{13}\text{C} NMR spectroscopy resolves electronic environments of methoxy (-OCH3_3) and bromo (-Br) groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm in 1H^{1}\text{H} NMR .

Q. What safety protocols are critical for handling this compound?

Due to potential irritancy (GHS07 hazard classification), use personal protective equipment (PPE) including gloves and goggles. Work in a fume hood to avoid inhalation. Storage should be in airtight containers away from oxidizing agents. Waste disposal must follow halogenated phenol guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-bromo-3,5-dimethoxyphenol in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model charge distribution and reactive sites. For example, the bromine atom’s electrophilicity is influenced by electron-donating methoxy groups at the 3- and 5-positions, which may direct substitution to the para position. Molecular docking studies can further predict interactions with biological targets (e.g., enzymes in phytochemical pathways) .

Q. What experimental design considerations address low yields in bromination reactions?

Low yields may arise from steric hindrance due to methoxy groups or incomplete electrophilic attack. Strategies include:

  • Optimizing reaction temperature (e.g., 60–80°C for controlled bromine activation).
  • Using catalysts like FeBr3_3 to enhance electrophilicity.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or GC-MS results often stem from solvent effects, impurities, or instrument calibration. For example:

  • Solvent polarity : Methoxy proton shifts vary between deuterated DMSO and CDCl3_3.
  • Statistical validation : Use ANOVA to compare replicate measurements (e.g., p < 0.05 significance threshold for concentration variations in phytochemical studies) .

Q. What methodologies assess the ecological impact of 2-bromo-3,5-dimethoxyphenol in environmental samples?

  • GC-MS quantification : Detect trace levels in soil or water, with detection limits optimized via solid-phase extraction (SPE).
  • Phytotoxicity assays : Evaluate effects on plant growth (e.g., root elongation inhibition in Arabidopsis thaliana) .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Process optimization : Use flow chemistry to enhance mixing and reduce side reactions.
  • Purification techniques : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 2-bromo-3,5-dimethoxy-
Reactant of Route 2
Reactant of Route 2
Phenol, 2-bromo-3,5-dimethoxy-

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